molecular formula C6H11NO2 B2782311 rac-(3R,3aR,6aS)-hexahydro-1H-furo[3,4-b]pyrrol-3-ol CAS No. 2177266-52-1

rac-(3R,3aR,6aS)-hexahydro-1H-furo[3,4-b]pyrrol-3-ol

Cat. No.: B2782311
CAS No.: 2177266-52-1
M. Wt: 129.159
InChI Key: ZKKAMNCENFWWKC-NGJCXOISSA-N
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Description

rac-(3R,3aR,6aS)-hexahydro-1H-furo[3,4-b]pyrrol-3-ol is a bicyclic compound with a unique structure that makes it an interesting subject for scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,3aR,6aS)-hexahydro-1H-furo[3,4-b]pyrrol-3-ol typically involves several steps starting from commercially available starting materials. One common method involves the formation of the furo-pyrrol ring system through a series of cyclization reactions. The key step in the synthesis is often a Diels-Alder reaction, which forms the bicyclic structure. Subsequent steps may include reduction, oxidation, and functional group transformations to achieve the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,3aR,6aS)-hexahydro-1H-furo[3,4-b]pyrrol-3-ol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or aldehydes into alcohols.

    Substitution: Nucleophilic substitution reactions can introduce new substituents onto the ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride or organolithium compounds. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

rac-(3R,3aR,6aS)-hexahydro-1H-furo[3,4-b]pyrrol-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: This compound can be used to investigate biological pathways and enzyme interactions due to its unique structure.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which rac-(3R,3aR,6aS)-hexahydro-1H-furo[3,4-b]pyrrol-3-ol exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (3S,3As,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-3-ol
  • (3S,3As,6aR)-3-isopropyl-1-(methanesulfonyl)-4-[4-(1-piperidinyl)-2(E)-butenoyl]perhydropyrrolo[3,2b]pyrrol-2(1H)-one hydrochloride

Uniqueness

What sets rac-(3R,3aR,6aS)-hexahydro-1H-furo[3,4-b]pyrrol-3-ol apart from similar compounds is its specific ring structure and the presence of the furo-pyrrol system. This unique arrangement of atoms provides distinct chemical properties and reactivity, making it a valuable compound for various research applications .

Properties

IUPAC Name

(3S,3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrol-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-6-1-7-5-3-9-2-4(5)6/h4-8H,1-3H2/t4-,5+,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKAMNCENFWWKC-NGJCXOISSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2COCC2N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]2COC[C@@H]2N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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